molecular formula C17H15N3O3 B11074750 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl-

8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl-

Cat. No.: B11074750
M. Wt: 309.32 g/mol
InChI Key: PITDGMLIMQEAIS-UHFFFAOYSA-N
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Description

8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazabenzo[c]fluorenes, which are characterized by their fused ring systems and nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Various substitution reactions can occur, particularly at the methoxy and methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

    Benzo-fused indeno[2,1-c]fluorenes: These compounds share a similar fused ring structure but differ in their specific functional groups and heteroatoms.

    Pyrano[2,3-f]chromene-4,8-diones: These compounds have a similar core structure but differ in their oxygen-containing heterocycles.

Uniqueness: 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl- is unique due to its specific triazabenzo[c]fluorene core and the presence of methoxy and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

5-methoxy-13,15-dimethyl-10,13,15-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2(7),3,5,8,11-hexaene-14,16-dione

InChI

InChI=1S/C17H15N3O3/c1-18-13-9-20-7-6-10-8-11(23-3)4-5-12(10)15(20)14(13)16(21)19(2)17(18)22/h4-9H,1-3H3

InChI Key

PITDGMLIMQEAIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN3C=CC4=C(C3=C2C(=O)N(C1=O)C)C=CC(=C4)OC

Origin of Product

United States

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